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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a substituted aromatic compound belonging
to the family of benzoic acid esters. Its structure, featuring a methoxy group, a methyl ester,
and an ethylsulfonyl group, makes it a compound of interest in medicinal chemistry and organic
synthesis. The presence of the electron-withdrawing ethylsulfonyl group and the electron-
donating methoxy group on the benzene ring creates a unigue electronic environment that
influences its reactivity and potential biological activity. This guide provides a comprehensive
overview of the chemical properties, synthesis, and spectral characteristics of Methyl 5-
(ethylsulfonyl)-2-methoxybenzoate, offering valuable insights for its application in research
and development. While this compound is not as extensively documented as some of its
analogs, this guide consolidates available data and provides expert analysis to support its use
in the laboratory.

Physicochemical Properties

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a white to off-white crystalline solid at room
temperature. The ethylsulfonyl moiety generally enhances the solubility of the compound in
polar organic solvents.[1] It is stable under normal laboratory conditions.
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Property Value Source

CAS Number 62140-67-4 [1]

Molecular Formula C11H1405S [1]

Molecular Weight 258.29 g/mol [1]
White to almost white powder

Appearance [1]
to crystal

Melting Point 124.0 - 128.0 °C TCIl America
0O=C(0OC)C1=C(OC)C=CC(S(C

SMILES [1]
C)(=0)=0)=C1

1S/C11H1405S/c1-4-
17(13,14)8-5-6-10(15-2)9(7-
InChl [1]
8)11(12)16-3/h5-7H,4H2,1-

3H3

Synthesis and Purification

While a specific, validated synthesis for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is not
extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be
designed based on established organic chemistry principles and analogous transformations. A
common strategy for the introduction of a sulfonyl group onto an aromatic ring is through
chlorosulfonylation followed by reaction with a suitable nucleophile or a Friedel-Crafts type
reaction. A highly practical approach would involve the sulfonation of methyl 2-
methoxybenzoate.

Proposed Synthetic Pathway

A logical synthetic pathway would start with the readily available methyl 2-methoxybenzoate.
The key step is the introduction of the ethylsulfonyl group at the 5-position. This can be
achieved through a two-step process: chlorosulfonylation followed by a reaction with a source
of the ethyl group.
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Caption: Proposed synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate

o Rationale: Chlorosulfonic acid is a powerful electrophile that can directly sulfonylate the
activated aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-
director, and due to steric hindrance at the ortho position, the sulfonation is expected to
occur predominantly at the para position (position 5).

e In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a gas outlet connected to a trap for acidic gases, add methyl 2-
methoxybenzoate (1 equivalent).

e Cool the flask in an ice-water bath to 0-5 °C.

» Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring
the internal temperature does not exceed 10 °C.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3
hours.

o Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

e The solid precipitate, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is collected by vacuum
filtration and washed with cold water until the filtrate is neutral.

e Dry the product under vacuum.

Step 2: Synthesis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1352686?utm_src=pdf-body-img
https://www.benchchem.com/product/b1352686?utm_src=pdf-body
https://www.benchchem.com/product/b1352686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Rationale: The resulting sulfonyl chloride is a versatile intermediate. A common method to
form an alkyl sulfone is to first reduce the sulfonyl chloride to a sulfinate salt, which is then
alkylated.

 In a round-bottom flask, dissolve the crude methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1
equivalent) in a suitable solvent such as a mixture of water and dioxane.

o Cool the solution in an ice bath and add a solution of sodium sulfite (1.5 equivalents) in water
dropwise.

» Allow the reaction to stir at room temperature overnight.
e The solvent is then removed under reduced pressure to yield the crude sodium sulfinate salt.
e The crude salt is redissolved in a polar aprotic solvent like DMF.

o Ethyliodide (1.2 equivalents) is added, and the mixture is heated to 60-70 °C for several
hours until the reaction is complete (monitored by TLC).

 After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is evaporated under reduced pressure.

e The crude product is purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes) to afford pure Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate.

Spectroscopic Analysis

While experimental spectra for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate are not readily
available in public databases, its spectral characteristics can be reliably predicted based on its
structure and data from analogous compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
protons of the methyl ester, methoxy, and ethylsulfonyl groups.
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o Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex
multiplet or as distinct doublets and a doublet of doublets due to their coupling patterns. The
proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at
C3 a doublet. Their chemical shifts will be in the range of & 7.0-8.0 ppm.

o Methoxy Protons (3H): A sharp singlet around & 3.9-4.0 ppm.
o Methyl Ester Protons (3H): A sharp singlet around 6 3.8-3.9 ppm.

o Ethylsulfonyl Protons (5H): A quartet for the methylene group (-CHz-) around & 3.1-3.3 ppm
and a triplet for the methyl group (-CHs) around & 1.2-1.4 ppm, with a coupling constant of
approximately 7 Hz.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon: A signal in the range of  165-170 ppm.

o Aromatic Carbons: Six signals in the aromatic region (6 110-160 ppm). The carbon bearing
the methoxy group will be the most shielded (downfield), while the carbon attached to the
sulfonyl group will be deshielded (upfield).

o Methoxy Carbon: A signal around & 56 ppm.
o Methyl Ester Carbon: A signal around & 52 ppm.

o Ethylsulfonyl Carbons: The methylene carbon will appear around & 50-55 ppm, and the
methyl carbon will be in the upfield region, around & 7-10 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

e C=0 Stretch (Ester): A strong absorption band in the region of 1720-1740 cm™2.
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e S=0 Stretch (Sulfone): Two strong absorption bands, one asymmetric and one symmetric, in
the regions of 1300-1350 cm~t and 1120-1160 cm™1, respectively.

e C-O Stretch (Ester and Ether): Strong absorptions in the range of 1000-1300 cm™1.
e Aromatic C-H Stretch: Signals above 3000 cm~1.
 Aliphatic C-H Stretch: Signals below 3000 cm~1.

o Aromatic C=C Bending: Peaks in the 1450-1600 cm™1 region.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M*) would
be observed at m/z 258. Key fragmentation patterns would likely involve:

o Loss of the methoxy group from the ester (-OCHs) to give a fragment at m/z 227.
e Loss of the ethyl group (-CH2CHs) from the sulfonyl moiety to give a fragment at m/z 229.

o Cleavage of the C-S bond, leading to fragments corresponding to the ethylsulfonyl group and
the methoxy-methylbenzoate radical.

Safety and Handling

Based on the Safety Data Sheet for Methyl 5-(ethylsulfonyl)-2-methoxybenzoate provided
by Sigma-Aldrich, the compound is classified with the following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
Precautionary Measures:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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e P264: Wash skin thoroughly after handling.
e P280: Wear protective gloves/protective eye protection/face protection.

e P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.

e P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound.
This includes working in a well-ventilated fume hood, using appropriate personal protective
equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of accidental
exposure, follow the first-aid measures outlined in the safety data sheet.

Applications and Research Interest

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate serves as a valuable building block in organic
synthesis, particularly in the development of pharmaceutical agents.[1] The ethylsulfonyl group
iIs a common feature in many biologically active molecules, often acting as a hydrogen bond
acceptor and influencing the compound's pharmacokinetic properties.

The primary interest in this compound stems from its structural similarity to key intermediates
used in the synthesis of antipsychotic drugs like amisulpride. The 4-amino analog of Methyl 5-
(ethylsulfonyl)-2-methoxybenzoate is a direct precursor to amisulpride.[2][3] Therefore, the
titte compound can be envisioned as a starting material for the synthesis of amisulpride
analogs where the 4-amino group is replaced by other functionalities, allowing for structure-
activity relationship (SAR) studies.

Furthermore, aryl sulfones are a well-established class of compounds with a broad range of
biological activities, including acting as inhibitors for various enzymes such as kinases. The
unique substitution pattern of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate makes it an
attractive scaffold for the design and synthesis of novel small molecule inhibitors in drug
discovery programs.
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Conclusion

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a chemical compound with significant
potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of
its known and predicted chemical properties, a plausible and detailed synthetic protocol, and
an analysis of its expected spectroscopic features. The provided safety information ensures its
proper handling in a laboratory setting. For researchers and drug development professionals,
this compound represents a versatile building block for the creation of novel molecules with
potential therapeutic applications. Further research into its synthesis, reactivity, and biological
activity is warranted to fully explore its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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